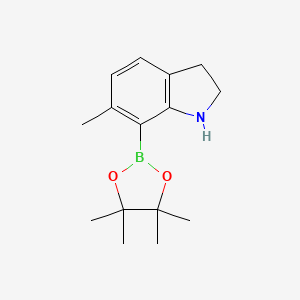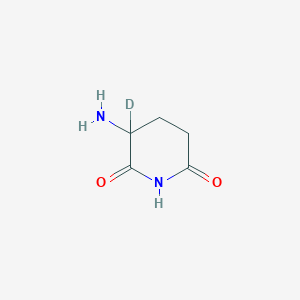
3-Amino-3-deuterio-piperidine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-3-deuterio-piperidine-2,6-dione is an organic compound with a unique structure that includes a deuterium atom. This compound is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The presence of the deuterium atom, an isotope of hydrogen, distinguishes it from other similar compounds and can influence its chemical properties and reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-deuterio-piperidine-2,6-dione typically involves the following steps:
Starting Material: The synthesis begins with L-Glutamine.
Protection: In an alkaline medium, L-Glutamine undergoes protection to form N-tertiary fourth oxygen formoxyl-L-Glutamine.
Cyclization: Under anhydrous conditions and catalyzed by N-4-dimethylaminopyridine, the protected L-Glutamine undergoes cyclization to form N-tertiary fourth oxygen formoxyl-3-amino-2,6-piperidine dione.
Deprotection: The cyclized product is then deprotected in an acid medium to yield this compound.
Industrial Production Methods
The industrial production of this compound follows similar steps but is optimized for large-scale synthesis. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves:
Large-scale Protection and Cyclization: Using industrial reactors to handle large volumes of reactants.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
Quality Control: Ensuring the product meets the required specifications through rigorous testing.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-3-deuterio-piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products
Oxidation: Produces oxo derivatives.
Reduction: Yields different amine derivatives.
Substitution: Forms substituted piperidine derivatives.
Applications De Recherche Scientifique
3-Amino-3-deuterio-piperidine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Amino-3-deuterio-piperidine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, influencing their activity. The deuterium atom can affect the rate of chemical reactions, providing insights into reaction mechanisms and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-2,6-piperidinedione: Lacks the deuterium atom, making it less stable in certain reactions.
3-Aminopiperidine-2,6-dione hydrochloride: A similar compound with different solubility and reactivity properties.
Uniqueness
The presence of the deuterium atom in 3-Amino-3-deuterio-piperidine-2,6-dione makes it unique. This isotope can influence the compound’s chemical properties, such as reaction rates and stability, making it valuable in research and industrial applications.
Propriétés
Formule moléculaire |
C5H8N2O2 |
|---|---|
Poids moléculaire |
129.14 g/mol |
Nom IUPAC |
3-amino-3-deuteriopiperidine-2,6-dione |
InChI |
InChI=1S/C5H8N2O2/c6-3-1-2-4(8)7-5(3)9/h3H,1-2,6H2,(H,7,8,9)/i3D |
Clé InChI |
NPWMTBZSRRLQNJ-WFVSFCRTSA-N |
SMILES isomérique |
[2H]C1(CCC(=O)NC1=O)N |
SMILES canonique |
C1CC(=O)NC(=O)C1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-amino-N-[(4-cyanophenyl)methyl]propanamide](/img/structure/B14777775.png)
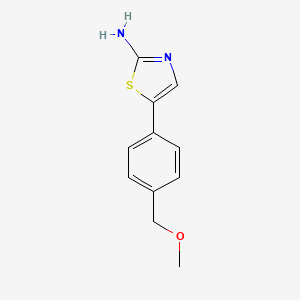

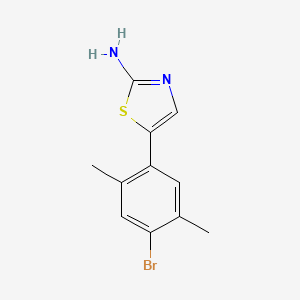

![7-Amino-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride](/img/structure/B14777806.png)
![(7aR)-7a-methyl-3-phenyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B14777809.png)
![(1R,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B14777814.png)
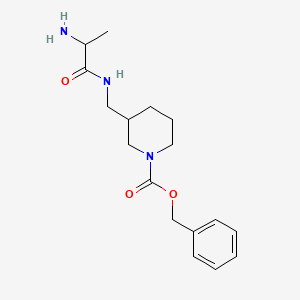
![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]prop-2-enoic acid](/img/structure/B14777827.png)
![1-[3-(Methoxy-d3)phenyl]methanamine](/img/structure/B14777829.png)
